N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
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Overview
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They have a fused ring structure containing a pyrazole ring and a pyrimidine ring.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazolo[3,4-d]pyrimidines can undergo a variety of reactions, including substitutions, additions, and cyclizations .Scientific Research Applications
Synthesis and Characterization
- This compound and its analogues have been synthesized and characterized in various studies. For example, Taylor and Patel (1992) described the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, showcasing a key step in palladium-catalyzed C-C coupling (Taylor & Patel, 1992).
Anticancer Activity
- Several studies have evaluated the anticancer activity of derivatives of this compound:
- Abdellatif et al. (2014) reported that almost all tested pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed antitumor activity, with one derivative showing potent inhibitory activity (Abdellatif et al., 2014).
- El-Morsy et al. (2017) synthesized derivatives that showed mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with one derivative being particularly active (El-Morsy et al., 2017).
- Kandeel et al. (2012) found that a series of pyrazolo[3,4-d]pyrimidines had potent antitumor activity on various cell lines (Kandeel et al., 2012).
Antimicrobial Activity
- Studies have also explored the antimicrobial potential of these compounds:
- Bondock et al. (2008) synthesized new compounds showing effective antimicrobial activity (Bondock et al., 2008).
- El-sayed et al. (2017) reported that some synthesized derivatives exhibited moderate to outstanding antimicrobial activity against various bacteria and fungi (El-sayed et al., 2017).
Other Biological Activities
- Further research has been conducted into other biological activities of these compounds:
- Harden et al. (1991) investigated pyrazolo[3,4-d]pyrimidines for A1 adenosine receptor affinity (Harden et al., 1991).
- Bakr and Mehany (2016) synthesized a compound showing antiproliferative activity against cancer cell lines and inhibitory activity against various receptors (Bakr & Mehany, 2016).
Mechanism of Action
Target of Action
Pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases .
Mode of Action
It’s known that pyrazolo[3,4-d]pyrimidines generally exert their effects by inhibiting eukaryotic protein kinases . This inhibition could lead to disruption of various cellular processes, potentially leading to cell death in cancer cells.
Biochemical Pathways
Protein kinases play a crucial role in cell signaling, growth, and differentiation, so their inhibition could have significant downstream effects .
Result of Action
As a kinase inhibitor, it’s likely that it disrupts cellular signaling, potentially leading to cell death in cancer cells .
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-11-6-7-13(8-12(11)2)27-18-14(9-24-27)20(29)26(10-23-18)25-19(28)17-15(21)4-3-5-16(17)22/h3-10H,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOAAJLABJKGKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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